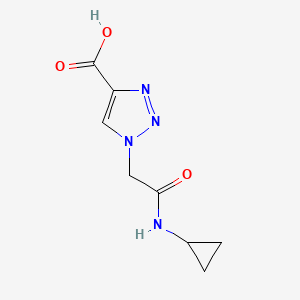
Ethyl 5-(3-pyridinyl)-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 5-(3-pyridinyl)-1H-pyrrole-2-carboxylate, commonly referred to as EPC, is a heterocyclic organic compound that is widely used in many scientific and medical research applications. It is a colorless to pale yellow solid, with a melting point of approximately 80°C. EPC is a versatile compound, as it can be used in a variety of applications including drug synthesis, enzyme inhibition, and as a reagent for organic synthesis.
Scientific Research Applications
EPC is widely used in scientific and medical research. It has been used in the synthesis of various drugs, including anti-cancer agents and antiviral drugs. It has also been used to study enzyme inhibition, as it can be used to inhibit the activity of certain enzymes. Additionally, EPC has been used as a reagent in organic synthesis, as it can be used to form a variety of different compounds.
Mechanism of Action
EPC acts as an inhibitor of certain enzymes, such as cytochrome P450 (CYP) enzymes. It binds to the active site of the enzyme and prevents it from catalyzing its reaction. This inhibition can be used to study the role of certain enzymes in biochemical pathways.
Biochemical and Physiological Effects
EPC has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 (CYP) enzymes. This inhibition can have a variety of effects on biochemical and physiological processes, depending on the enzyme that is inhibited. For example, the inhibition of CYP enzymes can lead to changes in drug metabolism, as the enzymes are responsible for metabolizing certain drugs.
Advantages and Limitations for Lab Experiments
The use of EPC in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it can be used in a variety of different applications. Additionally, it can be used to study the role of certain enzymes in biochemical pathways. However, there are some limitations to its use in lab experiments. The compound is not very stable, and it can degrade over time. Additionally, it can be difficult to purify and isolate the compound from the reaction mixture.
Future Directions
There are a number of potential future directions for the use of EPC in scientific and medical research. For example, it could be used to study the role of certain enzymes in disease processes, such as cancer. Additionally, it could be used to synthesize new drugs, or to develop new methods for drug synthesis. It could also be used to study the effects of enzyme inhibition on biochemical pathways, or as a reagent in organic synthesis. Finally, it could be used to develop new methods for purifying and isolating the compound from reaction mixtures.
properties
IUPAC Name |
ethyl 5-pyridin-3-yl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-6-5-10(14-11)9-4-3-7-13-8-9/h3-8,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHFKNCJJSQJMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468093.png)


![2-[4-(Pyrazin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1468099.png)
![[1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468100.png)
![{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468101.png)





![[1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468113.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-cyclohexylacetamide](/img/structure/B1468114.png)